ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate
Overview
Description
“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a chemical compound with the CAS Number: 89-33-8. It has a molecular weight of 232.24 . The compound is also known by other names such as 1-Phenyl-3-carbethoxypyrazolone, 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester, and 3- (Ethoxycarbonyl)-1-phenyl-5-pyrazolone .
Molecular Structure Analysis
The molecular structure of “ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” can be represented by the linear formula C12H12N2O3 . The InChI code for this compound is 1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 .
Physical And Chemical Properties Analysis
“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .
Scientific Research Applications
Antiviral Applications
Pyrazole derivatives, such as Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate, have shown potential in antiviral therapy. They can be designed to inhibit specific viral enzymes or processes. For instance, certain indole derivatives, which share a similar heterocyclic structure, have been effective against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors .
Anticancer Activity
Compounds with a pyrazole core are being explored for their anticancer properties. They may work by inhibiting cancer cell growth or inducing apoptosis. The structural similarity to indole derivatives, which are found in many synthetic drug molecules, suggests that Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate could be a valuable scaffold for developing new anticancer agents .
Antidiabetic Applications
Indole and pyrazole derivatives have been investigated for their antidiabetic effects. They may act on various targets within the metabolic pathways to help regulate blood sugar levels, making them potential candidates for diabetes treatment .
Anticholinesterase Activity
Pyrazole-based compounds have been studied for their ability to inhibit cholinesterase, an enzyme that breaks down neurotransmitters. This property is valuable in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms by improving neurotransmitter levels in the brain .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)9-10-8-12(16)15(14-10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRXCNLMQFZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210335 | |
Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate | |
CAS RN |
29211-44-7 | |
Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29211-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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